molecular formula C12H16O3 B14423747 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one CAS No. 82830-54-4

2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one

Cat. No.: B14423747
CAS No.: 82830-54-4
M. Wt: 208.25 g/mol
InChI Key: DOLZIPGJNUXUQU-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is a chemical compound known for its unique structure and properties It features a cycloheptadienone core with a dioxolane ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one typically involves the reaction of cycloheptadienone with a dioxolane derivative. One common method is the acid-catalyzed condensation of cycloheptadienone with 2-(2-hydroxyethyl)-1,3-dioxolane. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is unique due to its cycloheptadienone core, which imparts distinct reactivity and properties compared to other dioxolane derivatives. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in scientific research .

Properties

CAS No.

82830-54-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one

InChI

InChI=1S/C12H16O3/c13-11-5-3-1-2-4-10(11)6-7-12-14-8-9-15-12/h1-4,10,12H,5-9H2

InChI Key

DOLZIPGJNUXUQU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2C=CC=CCC2=O

Origin of Product

United States

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